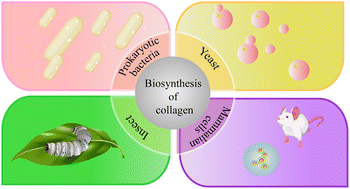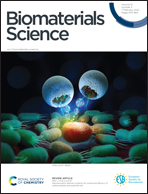Green biomanufacturing in recombinant collagen biosynthesis: trends and selection in various expression systems
Biomaterials Science Pub Date: 2023-07-04 DOI: 10.1039/D3BM00724C
Abstract
Collagen, classically derived from animal tissue, is an all-important protein material widely used in biomedical materials, cosmetics, fodder, food, etc. The production of recombinant collagen through different biological expression systems using bioengineering techniques has attracted significant interest in consideration of increasing market demand and the process complexity of extraction. Green biomanufacturing of recombinant collagen has become one of the focus topics. While the bioproduction of recombinant collagens (type I, II, III, etc.) has been commercialized in recent years, the biosynthesis of recombinant collagen is extremely challenging due to protein immunogenicity, yield, degradation, and other issues. The rapid development of synthetic biology allows us to perform a heterologous expression of proteins in diverse expression systems, thus optimizing the production and bioactivities of recombinant collagen. This review describes the research progress in the bioproduction of recombinant collagen over the past two decades, focusing on different expression systems (prokaryotic organisms, yeasts, plants, insects, mammalian and human cells, etc.). We also discuss the challenges and future trends in developing market-competitive recombinant collagens.

Recommended Literature
- [1] Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source†
- [2] Cell membrane permeable fluorescent perylene bisimide derivatives for cell lysosome imaging†
- [3] Bridging the immiscibility of an all-fluoride fire extinguishant with highly-fluorinated electrolytes toward safe sodium metal batteries†
- [4] Carbon nanopore and anchoring site-assisted general construction of encapsulated metal (Rh, Ru, Ir) nanoclusters for highly efficient hydrogen evolution in pH-universal electrolytes and natural seawater†
- [5] Cellulose–gold nanoparticle hybrid materials
- [6] Calix[4]arene based dendrimers†
- [7] Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†
- [8] Bulk vs. surface flame retardancy of fully bio-based polyamide 10,10†
- [9] Characterisation of the solid electrolyte interface during lithiation/delithiation of germanium in an ionic liquid
- [10] Changes in the volume phase transition temperature of hydrogels for detection of the DNA hybridization process

Journal Name:Biomaterials Science
research_products
-
CAS no.: 65079-19-8









